Keap1-Nrf2 probe

Keap1-Nrf2 PPI inhibition Stereoselectivity Chemical probe validation

ML334 (LH601A, Nrf Activator VI) is a first-in-class, cell-permeable tetrahydroisoquinoline that reversibly and non-covalently inhibits the Keap1-Nrf2 protein-protein interaction (Kd=1.0 µM, FP IC50=1.6 µM). Unlike covalent modifiers (sulforaphane), its acute, washout-compatible action minimizes off-target stress responses. Boasting >100-fold stereospecificity over other isomers, it serves as a validated positive control for FP assay calibration, Z'-factor calculations, and SAR studies. Researchers rely on it for ARE-luciferase induction (EC50=18 µM) and Nrf2 nuclear translocation (EC50=12 µM) in U2OS lines, ensuring precise, reproducible target engagement.

Molecular Formula C48H72N10O19
Molecular Weight 1093.1 g/mol
Cat. No. B12386376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2 probe
Molecular FormulaC48H72N10O19
Molecular Weight1093.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C
InChIInChI=1S/C48H72N10O19/c1-23(2)18-31(41(49)70)55-46(75)33(20-27-10-8-7-9-11-27)56-42(71)28(12-15-36(62)63)52-35(61)22-50-48(77)40(25(5)59)58-44(73)30(14-17-38(66)67)53-43(72)29(13-16-37(64)65)54-47(76)34(21-39(68)69)57-45(74)32(19-24(3)4)51-26(6)60/h7-11,23-25,28-34,40,59H,12-22H2,1-6H3,(H2,49,70)(H,50,77)(H,51,60)(H,52,61)(H,53,72)(H,54,76)(H,55,75)(H,56,71)(H,57,74)(H,58,73)(H,62,63)(H,64,65)(H,66,67)(H,68,69)/t25-,28+,29+,30+,31+,32+,33+,34+,40+/m1/s1
InChIKeyUULDEJYFSBSBCA-PRDVVYQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Keap1-Nrf2 Probe ML334: Definition, Classification, and Core Characteristics for Research Procurement


The Keap1-Nrf2 probe ML334 (also known as LH601A, Nrf Activator VI) is a cell-permeable tetrahydroisoquinoline derivative that functions as a direct, non-covalent inhibitor of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) [1]. It was identified through a high-throughput screen of the NIH Molecular Libraries Program and represents a first-in-class chemical probe for dissecting the Keap1-Nrf2 pathway [2]. The compound exists as a specific stereoisomer (SRS)-5, with its binding activity stereospecifically defined; other stereoisomers exhibit markedly reduced potency [3].

Why Keap1-Nrf2 Probe ML334 Cannot Be Interchanged with Alternative Nrf2 Activators or PPI Inhibitors


The Keap1-Nrf2 PPI interface is conformationally complex and exquisitely sensitive to stereochemistry. ML334 is a specific (SRS)-5 stereoisomer; substitution with its other stereoisomers results in a loss of binding activity by a factor exceeding 100-fold [1]. Furthermore, many Nrf2 activators operate through covalent modification of Keap1 cysteine residues (e.g., sulforaphane, bardoxolone methyl), whereas ML334 is a reversible, non-covalent inhibitor. This fundamental mechanistic difference has profound implications for experimental design: covalent modifiers can induce widespread oxidative stress responses and off-target effects, whereas ML334 enables acute, reversible interrogation of the Keap1-Nrf2 interaction with minimized cellular perturbation [2]. Simply substituting with a more potent in-class probe like KI696 (Kd = 1.3 nM) may also be inappropriate when a lower affinity, more readily reversible tool is required for washout experiments or when target engagement at sub-nanomolar concentrations is not desired [3].

Quantitative Differentiation: Head-to-Head Evidence for Keap1-Nrf2 Probe ML334 Versus Comparators


Stereospecific Binding Activity: ML334 (SRS)-5 is >100× More Potent than Other Stereoisomers

ML334 exists as a specific stereoisomer (SRS)-5. When compared against the other seven possible stereoisomers derived from the same HTS hit scaffold, only the (SRS)-5 configuration retains high Keap1-binding activity. The difference in potency between ML334 and its inactive stereoisomers exceeds a factor of 100 [1].

Keap1-Nrf2 PPI inhibition Stereoselectivity Chemical probe validation

Binding Affinity: ML334 (Kd = 1.0 µM) Offers a 769-Fold Lower Affinity than KI696 (Kd = 1.3 nM) for Differential Washout Applications

ML334 binds the Keap1 Kelch domain with a dissociation constant (Kd) of 1.0 µM as determined by competitive surface plasmon resonance (SPR) [1]. In contrast, the high-affinity probe KI696 exhibits a Kd of 1.3 nM by isothermal titration calorimetry (ITC), representing an approximately 769-fold higher binding affinity [2].

Keap1-Nrf2 PPI affinity Reversibility Chemical probe selection

Cytotoxicity Profile: ML334 Demonstrates No Detectable Cytotoxicity up to 26 µM in HEK293 and HepG2 Cells

ML334 exhibits a favorable cytotoxicity window: it does not show detectable cytotoxicity up to 26 µM in HEK293 and HepG2 cell lines [1]. This compares favorably to the typical working concentration range required for functional activity (ARE induction EC50 = 18 µM) .

Cytotoxicity Keap1-Nrf2 probe Cell viability

Cellular Functional Activity: ML334 Induces ARE Reporter Activity with EC50 = 18 µM and Nuclear Translocation with EC50 = 12 µM

In U2OS cells expressing a Keap1-Nrf2 functional reporter, ML334 induces antioxidant response element (ARE)-driven luciferase activity with an EC50 of 18 µM . It also promotes Nrf2 translocation to the nucleus with an EC50 of 12 µM [1]. These cellular EC50 values are approximately 10- to 18-fold higher than the biochemical Kd (1.0 µM), consistent with the cellular permeability and engagement required for intracellular target modulation.

ARE reporter assay Nrf2 nuclear translocation Cellular probe

Solubility and Stability: ML334 Exhibits >100 µM Aqueous Solubility and 3-Month Frozen Stock Stability

ML334 demonstrates good solubility in aqueous buffers, exceeding 100 µM in phosphate buffered saline (PBS) . Following reconstitution in DMSO, stock solutions stored at -20°C remain stable for up to 3 months . These physicochemical properties facilitate robust in vitro assay development and minimize compound precipitation artifacts during cellular treatments.

Aqueous solubility Stock solution stability Assay development

Validated Application Scenarios for Keap1-Nrf2 Probe ML334 in Research and Industrial Settings


Biochemical High-Throughput Screening (HTS) for Novel Keap1-Nrf2 PPI Inhibitors

ML334 serves as a validated positive control and benchmark inhibitor in fluorescence polarization (FP) assays designed to identify novel Keap1-Nrf2 PPI disruptors. Its well-characterized IC50 of 1.6 µM in FP format and Kd of 1.0 µM by SPR provide a quantitative reference point for hit validation and structure-activity relationship (SAR) studies [1]. Researchers can use ML334 to calibrate assay robustness, confirm Z'-factor calculations, and establish concentration-response curves for new chemical entities.

Cellular Nrf2 Activation and Antioxidant Response Element (ARE) Reporter Assays

In U2OS or other Keap1-Nrf2 reporter cell lines, ML334 reliably induces ARE-driven luciferase activity with an EC50 of 18 µM and promotes Nrf2 nuclear translocation with an EC50 of 12 µM . This makes it an ideal tool for investigating the functional consequences of Keap1-Nrf2 PPI disruption in a cellular context, including the expression of downstream cytoprotective genes such as NQO1, HO-1, and TRX1 [2].

Reversible, Non-Covalent Target Engagement Studies Requiring Washout

Unlike covalent Nrf2 activators (e.g., sulforaphane) that permanently modify Keap1, ML334 is a reversible, non-covalent inhibitor [3]. This property enables washout experiments to assess the reversibility and kinetics of Keap1-Nrf2 complex reformation, as well as studies where acute, transient Nrf2 activation is desired without long-term proteostatic consequences.

Stereospecificity Controls Using Inactive Enantiomers

The extreme stereospecificity of ML334 (at least 100× more potent than other stereoisomers) allows researchers to employ its inactive stereoisomers as negative controls for on-target specificity [4]. This is critical for distinguishing Keap1-Nrf2-dependent effects from off-target activities, particularly in cellular and in vivo experiments where nonspecific effects can confound interpretation.

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